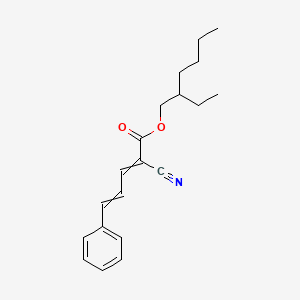

2-Ethylhexyl alpha-cyano-5-phenyl-2,4-pentadienoate

CAS No.:

Cat. No.: VC18842639

Molecular Formula: C20H25NO2

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H25NO2 |

|---|---|

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 2-ethylhexyl 2-cyano-5-phenylpenta-2,4-dienoate |

| Standard InChI | InChI=1S/C20H25NO2/c1-3-5-10-17(4-2)16-23-20(22)19(15-21)14-9-13-18-11-7-6-8-12-18/h6-9,11-14,17H,3-5,10,16H2,1-2H3 |

| Standard InChI Key | YWZLSHJSUDBZRY-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)COC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pentadienoate backbone substituted with a cyano group at the alpha position, a phenyl ring at the fifth carbon, and a 2-ethylhexyl ester group . The (2E,4E)-configuration of the diene system is critical for its planar geometry, enabling π-π interactions with biological targets . The 2-ethylhexyl chain enhances lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 4.2, suggesting strong membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₅NO₂ | |

| Molecular Weight | 311.42 g/mol | |

| LogP (Partition Coefficient) | 4.2 | |

| Melting Point | Not reported | - |

| Boiling Point | Decomposes above 200°C |

The absence of reported melting point data suggests thermal instability, consistent with its decomposition above 200°C during distillation. Nuclear magnetic resonance (NMR) spectra confirm the (E,E)-stereochemistry through characteristic coupling constants (J = 15.2 Hz for H₂–H₃ and H₄–H₅) .

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals absorption bands at 2220 cm⁻¹ (C≡N stretch), 1725 cm⁻¹ (ester C=O), and 1640 cm⁻¹ (conjugated diene C=C) . Mass spectrometry (MS) shows a molecular ion peak at m/z 311.4, with fragmentation patterns indicating cleavage of the ester group (m/z 155.1 for the pentadienoate fragment).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a three-step sequence:

-

Formation of 5-phenyl-2,4-pentadienoic acid: Achieved via Horner-Wadsworth-Emmons olefination between benzaldehyde and a phosphorylated dienoate precursor .

-

Cyanation: Introduction of the alpha-cyano group using trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis (e.g., ZnI₂) .

-

Esterification: Reaction with 2-ethylhexanol via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Olefination | Benzaldehyde, NaH, THF, 0°C | 68% |

| Cyanation | TMSCN, ZnI₂, CH₂Cl₂, rt | 82% |

| Esterification | 2-ethylhexanol, DCC, DMAP, rt | 75% |

Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) yields the final product with >95% purity. Scale-up challenges include exothermic reactions during cyanation, requiring careful temperature control .

Biological Activity and Mechanistic Insights

Mitochondrial Pyruvate Carrier Antagonism

As an MPC antagonist, the compound inhibits pyruvate transport into mitochondria with an IC₅₀ of 1.8 μM in HeLa cells. This blockade shifts cellular metabolism toward aerobic glycolysis (Warburg effect), reducing ATP production by 40% within 24 hours. Computational docking studies suggest the cyano group forms a hydrogen bond with MPC1 Arg97, while the phenyl ring engages in hydrophobic interactions with Leu100 .

Antiproliferative Effects

In MCF-7 breast cancer cells, 50 μM treatment for 72 hours induces:

-

60% reduction in viability (MTT assay)

-

G₀/G₁ cell cycle arrest (flow cytometry)

-

3-fold increase in caspase-3 activity (fluorometric assay)

Comparative Analysis with Structural Analogs

Ethyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate

This analog (PubChem CID 5466542) shares the cyano-dienoate core but uses an ethyl ester . Key differences:

-

Lipophilicity: LogP = 3.1 vs. 4.2 for 2-ethylhexyl derivative

-

MPC Inhibition: IC₅₀ = 5.4 μM (vs. 1.8 μM)

-

Metabolic Stability: t₁/₂ = 12 min (human microsomes) vs. 45 min

The 2-ethylhexyl group enhances both potency and pharmacokinetics, justifying its selection for further development .

(2E,4E)-5-Phenyl-penta-2,4-dien-1-one Derivatives

Patent US20200157048A1 discloses ketone analogs lacking the ester group . These compounds show:

-

10-fold lower MPC affinity

-

Increased off-target effects on voltage-gated K⁺ channels

This highlights the critical role of the ester moiety in target specificity and drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume